molecular formula C21H27N3O4S B215600 N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide

N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide

Cat. No. B215600
M. Wt: 417.5 g/mol
InChI Key: HVTBGKVERWZAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide, also known as DEAB, is a chemical compound that has been extensively studied for its potential therapeutic applications. DEAB is a small molecule inhibitor that has been shown to have an inhibitory effect on the enzyme aldehyde dehydrogenase (ALDH). ALDH is an important enzyme that plays a crucial role in the metabolism of many drugs and toxins. Inhibition of ALDH has been shown to have potential therapeutic applications in various diseases, including cancer and cardiovascular diseases.

Mechanism of Action

N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide works by inhibiting the activity of ALDH. ALDH is an important enzyme that plays a crucial role in the metabolism of many drugs and toxins. Inhibition of ALDH leads to the accumulation of toxic metabolites, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer research, N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been shown to reduce the CSC population and inhibit tumor growth. In cardiovascular research, N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been shown to increase the bioavailability of nitroglycerin, leading to improved therapeutic efficacy.

Advantages and Limitations for Lab Experiments

N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized in a laboratory setting. However, one limitation is that it has a short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are several future directions for N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide research. One direction is to further explore its potential therapeutic applications in cancer research. Another direction is to investigate its potential role in the treatment of cardiovascular diseases. Additionally, further research is needed to better understand its mechanism of action and its potential side effects.

Synthesis Methods

The synthesis of N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide is a complex process that involves several steps. The first step involves the synthesis of 4-[(diethylamino)sulfonyl]phenylamine, which is then reacted with 3-(isobutyrylamino)benzoic acid to form N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide. The synthesis of N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide requires expertise in organic chemistry and is typically carried out in a laboratory setting.

Scientific Research Applications

N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been extensively studied for its potential therapeutic applications. In cancer research, N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been shown to have a potential role in cancer stem cell (CSC) research. CSCs are a subpopulation of cancer cells that are believed to be responsible for tumor initiation, progression, and recurrence. N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been shown to inhibit the activity of ALDH, which is a CSC marker. Inhibition of ALDH has been shown to reduce the CSC population and inhibit tumor growth.
In cardiovascular research, N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been shown to have a potential role in the treatment of heart failure. ALDH has been shown to play a crucial role in the metabolism of nitroglycerin, a drug used in the treatment of heart failure. Inhibition of ALDH has been shown to increase the bioavailability of nitroglycerin, leading to improved therapeutic efficacy.

properties

Product Name

N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide

Molecular Formula

C21H27N3O4S

Molecular Weight

417.5 g/mol

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]-3-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C21H27N3O4S/c1-5-24(6-2)29(27,28)19-12-10-17(11-13-19)22-21(26)16-8-7-9-18(14-16)23-20(25)15(3)4/h7-15H,5-6H2,1-4H3,(H,22,26)(H,23,25)

InChI Key

HVTBGKVERWZAKJ-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.